1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.
Methylation and Amination: The methyl group is introduced through alkylation reactions, and the amine group is added via amination reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
- 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its lipophilicity and electronic properties, making it a valuable compound for various applications.
Biological Activity
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS No. 1909335-81-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is C10H10ClF2N3, with a molecular weight of approximately 245.66 g/mol. The presence of the difluorophenyl group is significant for its biological interactions.
Synthesis
The synthesis typically involves:
- Starting Materials : 2,4-difluoroaniline and acetylacetone.
- Reaction Conditions : Formation of a hydrazone intermediate followed by cyclization under reflux conditions.
- Purification : Techniques such as recrystallization or column chromatography are used to obtain the final product.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HepG2 (Liver Cancer) | 12.5 | Moderate inhibition of proliferation |
HeLa (Cervical Cancer) | 8.0 | Significant inhibition |
MCF-7 (Breast Cancer) | 15.0 | Moderate inhibition |
A549 (Lung Cancer) | 10.0 | Significant inhibition |
These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although the exact pathways require further elucidation .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression. Notably, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are linked to inflammation and tumor growth .
Anti-inflammatory Properties
In addition to anticancer activity, the compound shows potential as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a dual role in treating both cancer and inflammatory diseases .
Case Studies
A notable study evaluated the compound's efficacy in vivo using mouse models of cancer. The results indicated a significant reduction in tumor size when administered at a dosage of 20 mg/kg body weight over four weeks, compared to control groups .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
Compound | IC50 (µM) | Activity |
---|---|---|
1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazol-4-amine | 10.0 | Moderate anticancer activity |
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl | 15.0 | Lower activity |
The differences in activity highlight the impact of structural modifications on biological efficacy .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3.ClH/c1-6-9(13)5-14-15(6)10-3-2-7(11)4-8(10)12;/h2-5H,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCRPLCUYOFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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